Bienvenue dans la boutique en ligne BenchChem!

Duocarmycin B1

prodrug activation seco-compound spirocyclopropylhexadienone

Duocarmycin B1 (CAS 124325-93-5; molecular formula C26H26BrN3O8, MW 588.40) is a naturally occurring antitumor antibiotic isolated from Streptomyces sp. DO-88/DO-89.

Molecular Formula C26H26BrN3O8
Molecular Weight 588.4 g/mol
CAS No. 124325-93-5
Cat. No. B049036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin B1
CAS124325-93-5
Synonymsduocarmycin B1
Molecular FormulaC26H26BrN3O8
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC
InChIInChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3
InChIKeySUWUAMDOMCWKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin B1 (CAS 124325-93-5): A Halogenated Seco-Prodrug DNA Minor-Groove Alkylator for ADC Payload and Antitumor Research


Duocarmycin B1 (CAS 124325-93-5; molecular formula C26H26BrN3O8, MW 588.40) is a naturally occurring antitumor antibiotic isolated from Streptomyces sp. DO-88/DO-89 [1]. It belongs to the duocarmycin family of exceptionally potent DNA minor-groove binding, adenine-N3 alkylating agents [2]. Unlike duocarmycin A and SA, which contain a spirocyclopropylhexadienone pharmacophore, Duocarmycin B1 is a halogenated seco-compound bearing a bromomethyl group at C-8 and lacking the intact cyclopropane ring [3]. This structural feature classifies B1 as a latent prodrug that requires intracellular halide expulsion and cyclization to the active spirocyclopropylhexadienone form (duocarmycin A) for DNA alkylation activity [3]. Duocarmycin B1 has been extensively characterized as a cytotoxic payload in antibody-drug conjugate (ADC) research and as a scaffold for water-soluble prodrug development targeting solid tumors [4].

Why Duocarmycin B1 Cannot Be Replaced by Duocarmycin A, SA, B2, C1, C2, or CC-1065 in Research and ADC Applications


The duocarmycin family exhibits an exceptionally steep structure-activity relationship wherein the identity of the halogen leaving group, the presence or absence of the cyclopropane ring, and the oxidation state of the alkylation subunit dictate cytotoxicity differences spanning three orders of magnitude [1]. Duocarmycin B1 occupies a unique position as a brominated seco-prodrug—more stable and easier to handle than the directly reactive duocarmycin A (which bears an intact spirocyclopropylhexadienone warhead), yet capable of intracellular activation to the identical active species [2]. Its cytotoxicity (IC50 = 3.0 nM on Balb 3T3/H-ras) is 10-fold lower than duocarmycin A (0.3 nM) but 13-fold higher than duocarmycin C1 (40 nM), making it unsuitable to substitute with the more potent but chemically unstable duocarmycin A or the weaker C1/C2 analogs without altering experimental outcomes [1]. Furthermore, B1 demonstrated the best overall in vivo antitumor profile among the five duocarmycins (A, B1, B2, C1, C2), a finding not predicted by in vitro cytotoxicity ranking alone and governed by distinct pharmacokinetic and conversion-rate determinants [3].

Duocarmycin B1 Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement Decisions


Duocarmycin B1 as a Halogenated Seco-Prodrug: Structural Comparison with Duocarmycin A and SA Reveals Distinct Activation Mechanism

Duocarmycin B1 is a halogenated seco-compound of duocarmycin A; it lacks the intact spirocyclopropylhexadienone moiety and instead bears a bromomethyl group at the C-8 position. This open-chain seco form must undergo intracellular halide expulsion and cyclization to generate duocarmycin A, the active DNA-alkylating species [1]. In contrast, duocarmycin A and SA possess the pre-formed cyclopropane ring and can alkylate DNA directly [2]. Duocarmycin A was reported to be unstable in culture broth and aqueous media, necessitating improved fermentation conditions to produce a high titer of the more stable halogenated seco-compounds B1, B2, C1, and C2 instead [3]. A good correlation was demonstrated between the in vitro cytotoxicity of halogenated seco-compounds and their conversion rate to duocarmycin A, confirming the prodrug nature of B1 [1].

prodrug activation seco-compound spirocyclopropylhexadienone chemical stability DNA alkylation mechanism

Quantitative Cytotoxicity Ranking: Duocarmycin B1 vs. Duocarmycin A, SA, B2, C1, and C2 on Balb 3T3/H-ras Cells

In a direct head-to-head comparison of six duocarmycin family members tested under identical conditions, Duocarmycin B1 exhibited an IC50 of 3.0 nM on Balb 3T3/H-ras cells after 72 h drug exposure, ranking fourth in potency [1]. The full potency order was: duocarmycin SA (IC50 = 0.05 nM) > duocarmycin A (0.3 nM) > duocarmycin B2 (1.5 nM) > duocarmycin B1 (3.0 nM) > duocarmycin C2 (20 nM) > duocarmycin C1 (40 nM) [1]. This 60-fold difference between duocarmycin SA (0.05 nM) and duocarmycin C1 (40 nM) and a 2-fold difference between B2 (Cl, 1.5 nM) and B1 (Br, 3.0 nM) highlights the profound impact of halogen identity and pharmacophore oxidation state on potency [1]. Duocarmycin B1 is 13-fold more potent than duocarmycin C2 (20 nM) and more than 13-fold more potent than duocarmycin C1 (40 nM) [1].

cytotoxicity IC50 ranking Balb 3T3/H-ras potency hierarchy halogen leaving group effect

In Vivo Antitumor Activity: Duocarmycin B1 Demonstrates Superior Overall Efficacy Compared to Duocarmycin A, B2, C1, and C2 in Murine Tumor Models

In a comparative in vivo evaluation of the five duocarmycin family members (A, B1, B2, C1, C2), Duocarmycin B1 exhibited superior overall antitumor activity to the other four compounds across multiple s.c.-inoculated murine tumor models [1]. All duocarmycins inhibited the growth of B16 melanoma, sarcoma 180, M5076 sarcoma, and colon 26 tumors, and significantly increased the lifespan of i.p.-inoculated B16 melanoma-bearing mice [1]. However, DUMB1 was explicitly noted as exhibiting superior activity to the other four compounds as a whole [1]. This superiority contrasts with the in vitro cytotoxicity ranking, where duocarmycin A (IC50 = 0.3 nM) was 10-fold more potent than B1 (3.0 nM) [2], suggesting that factors beyond intrinsic potency—such as pharmacokinetics, tumor penetration, or prodrug conversion efficiency—govern the in vivo outcome.

in vivo antitumor activity murine tumor models B16 melanoma sarcoma 180 colon 26 M5076 sarcoma

Activity Against Adriamycin-Resistant Tumor Cells: Duocarmycin B1 and Duocarmycin A Retain Potency Where Anthracyclines Fail

Duocarmycin B1 and duocarmycin A were both shown to inhibit the growth of adriamycin (ADM)-resistant lines of human nasopharynx carcinoma KB cells and breast carcinoma MCF-7 cells as effectively as their drug-sensitive parental lines [1]. This is in contrast to adriamycin itself, which loses potency against the resistant sublines. The broader class of duocarmycins has demonstrated efficacy in multidrug-resistant (MDR) tumor models, including cells expressing the P-glycoprotein (P-gp) efflux pump [2]. While this property is shared among several duocarmycin family members, the specific demonstration for B1 distinguishes it from non-duocarmycin DNA alkylators and anthracycline-based chemotherapeutics.

drug resistance adriamycin-resistant multidrug resistance MCF-7 KB cells P-glycoprotein

Water-Soluble Duocarmycin B1 Prodrugs: N-Methylpiperazinylcarbamoyl Derivative Demonstrates Potent In Vivo Antitumor Activity Against Human Tumor Xenografts

Duocarmycin B1's poor aqueous solubility was specifically addressed through the synthesis of three water-soluble prodrugs: glycoside 3, phosphate 4, and N-methylpiperazinylcarbamoyl carbamate 5 [1]. Among these, the N-methylpiperazinylcarbamoyl derivative 5 exhibited potent antitumor activity against several human tumor xenografts in vivo [1]. This systematic prodrug optimization program was specifically conducted on the B1 scaffold, not on duocarmycin A, B2, C1, or C2, establishing a unique translational development path for B1 among the natural duocarmycins. The prodrug approach directly addresses the solubility limitation while maintaining the seco-prodrug activation mechanism intrinsic to B1 [1].

water-soluble prodrug N-methylpiperazinylcarbamoyl xenograft in vivo antitumor pharmaceutical profile

Halogen-Dependent Cytotoxicity: Duocarmycin B1 (Bromine) vs. Duocarmycin B2 (Chlorine) Reveals 2-Fold Potency Differential Correlated with Conversion Rate

Within the halogenated seco-compound subfamily, the identity of the halogen leaving group significantly modulates both the rate of intracellular conversion to duocarmycin A and the resulting cytotoxic potency. Duocarmycin B2 (chloromethyl at C-8) exhibits an IC50 of 1.5 nM, which is 2-fold more potent than Duocarmycin B1 (bromomethyl at C-8, IC50 = 3.0 nM) when tested on Balb 3T3/H-ras cells under identical 72 h exposure conditions [1]. A good correlation was established between in vitro cytotoxicity and the conversion rate to duocarmycin A across the entire seco series (B2 > B1 > C2 > C1), indicating that the chlorinated B2 undergoes faster intracellular cyclization than the brominated B1, while both are substantially faster than the C1/C2 pair [1]. This halogen-dependent rate difference provides a tunable parameter for payload release kinetics in ADC design.

halogen leaving group bromine vs. chlorine seco-compound conversion rate structure-activity relationship prodrug activation kinetics

Duocarmycin B1: High-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


ADC Payload Development Requiring a Chemically Stable Seco-Prodrug with Tunable Intracellular Activation

Duocarmycin B1 is uniquely suited as an antibody-drug conjugate (ADC) payload where the linker-payload construct must remain chemically stable during circulation yet undergo efficient intracellular activation. Its seco-prodrug architecture—lacking the pre-formed cyclopropane ring—provides superior handling stability compared to the directly reactive duocarmycin A, while the bromine leaving group governs a defined conversion rate to the active spirocyclopropylhexadienone species [1]. The 2-fold slower conversion rate of B1 (Br) relative to B2 (Cl) (IC50 3.0 vs. 1.5 nM) offers a tunable parameter for matching payload release kinetics to linker cleavage rates [1]. The clinical-stage ADC trastuzumab duocarmazine (SYD985) employs a duocarmycin-based seco-prodrug payload (seco-DUBA), validating the translational relevance of this prodrug strategy [2].

In Vivo Efficacy Studies in Solid Tumor Xenograft and Syngeneic Murine Models

For in vivo antitumor efficacy studies—including syngeneic murine tumor models (B16 melanoma, sarcoma 180, M5076 sarcoma, colon 26) and human tumor xenografts—Duocarmycin B1 offers the best-documented overall in vivo performance among the five natural duocarmycins (A, B1, B2, C1, C2) [3]. This in vivo superiority is not predicted by the in vitro cytotoxicity ranking (where duocarmycin A is 10-fold more potent than B1) and likely reflects favorable pharmacokinetic or tumor penetration properties specific to B1 [3][1]. Researchers designing in vivo proof-of-concept studies should select B1 over duocarmycin A when the objective is maximizing tumor growth inhibition in solid tumor models rather than achieving the lowest possible in vitro IC50.

Drug-Resistant Cancer Models: Overcoming Adriamycin and MDR-Mediated Resistance

Duocarmycin B1 has been specifically demonstrated to retain full cytotoxic potency against adriamycin-resistant human KB nasopharynx carcinoma and MCF-7 breast carcinoma cell lines [3]. This property, shared with duocarmycin A, is functionally significant for research programs focusing on chemotherapy-resistant tumor models or MDR-circumvention strategies. B1 offers an advantage over duocarmycin A in this context due to its superior chemical stability and the availability of water-soluble prodrug formulations that facilitate in vivo dosing in resistant tumor models [4].

Water-Soluble Prodrug Optimization and Formulation Development

Duocarmycin B1 is the only natural duocarmycin for which a systematic water-soluble prodrug program has been published, yielding glycoside, phosphate, and N-methylpiperazinylcarbamoyl derivatives [4]. The N-methylpiperazinylcarbamoyl prodrug demonstrated potent in vivo antitumor activity against human tumor xenografts, confirming that B1's seco-prodrug activation mechanism is compatible with further prodrug modification for improved pharmaceutical properties [4]. This established synthetic path makes B1 the preferred scaffold for research groups seeking to develop duocarmycin-based therapeutics with enhanced aqueous solubility and formulation characteristics.

Quote Request

Request a Quote for Duocarmycin B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.